![molecular formula C29H29NO10S B2616971 Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate CAS No. 199436-86-7](/img/structure/B2616971.png)
Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate (SSTB) is a sulfonated derivative of 4-hydroxybutyrate, which has been used extensively in the field of biochemistry and molecular biology for a variety of applications. It is a non-ionic, non-toxic reagent, which is stable under a variety of conditions and has a relatively low molecular weight. SSTB has been used in a wide range of laboratory experiments, including peptide and protein synthesis, DNA and RNA synthesis, enzyme assays, and antibody-antigen interactions. It has also been used in the development of new drugs and in the study of cell metabolism and signaling pathways.
科学研究应用
Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate has been used in a variety of scientific research applications, including peptide and protein synthesis, DNA and RNA synthesis, enzyme assays, and antibody-antigen interactions. It has also been used in the development of new drugs and in the study of cell metabolism and signaling pathways. In addition, Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate has been used to synthesize fluorescently labeled peptides and proteins, which can be used to study the structure and function of proteins in detail. Additionally, Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate has been used to prepare monoclonal antibodies, which can be used to detect and quantify specific molecules in biological samples.
作用机制
Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate is a sulfonated derivative of 4-hydroxybutyrate, which acts as a reagent in a variety of biochemical and molecular processes. It acts as a nucleophile, attacking the electrophilic centers of molecules, such as carbohydrates, lipids, and proteins. It also acts as a catalyst, facilitating the formation of new bonds between molecules. Additionally, Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate can act as a chelating agent, binding to metal ions, such as calcium and magnesium, and forming complexes with them.
Biochemical and Physiological Effects
Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as the metabolism and signaling pathways of cells. Additionally, Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate has been used to study the effects of drugs on cells, as well as the effects of environmental toxins on cells.
实验室实验的优点和局限性
Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate has several advantages for use in laboratory experiments. It is a non-ionic, non-toxic reagent, which is stable under a variety of conditions and has a relatively low molecular weight. Additionally, it is relatively easy to synthesize and use in a variety of biochemical and molecular processes. However, there are some limitations to the use of Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate in laboratory experiments. It is not suitable for use in studies involving high temperatures, as it can decompose at temperatures above 100°C. Additionally, it is not suitable for use in studies involving large molecules, as it can react with them and produce unwanted side products.
未来方向
The use of Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate in laboratory experiments is likely to continue to grow, as it has a variety of applications in a variety of fields. In particular, Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate is likely to be used increasingly in the development of new drugs and in the study of cell metabolism and signaling pathways. Additionally, Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate is likely to be used increasingly in the synthesis of fluorescently labeled peptides and proteins, which can be used to study the structure and function of proteins in detail. Additionally, Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate is likely to be used increasingly in the preparation of monoclonal antibodies, which can be used to detect and quantify specific molecules in biological samples. Furthermore, Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate is likely to be used increasingly in the study of the effects of drugs and environmental toxins on cells. Finally, Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate is likely to be used increasingly in the synthesis of novel molecules, such as polymers and small molecules, which can be used in a variety of applications.
合成方法
Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate is synthesized by reaction of 4-hydroxybutyrate with a sulfonating agent, such as sodium sulfite or sulfur trioxide. The reaction is carried out in an aqueous solution at a temperature of 80-100°C for 1-2 hours. The reaction is usually followed by a neutralization step, in which a base, such as sodium hydroxide or potassium hydroxide, is added to the reaction mixture. The product is then purified by precipitation with a suitable solvent, such as ethanol or methanol.
属性
IUPAC Name |
1-[4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO10S/c1-37-23-14-10-21(11-15-23)29(20-7-4-3-5-8-20,22-12-16-24(38-2)17-13-22)39-18-6-9-27(32)40-30-26(31)19-25(28(30)33)41(34,35)36/h3-5,7-8,10-17,25H,6,9,18-19H2,1-2H3,(H,34,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHRYBWVKUOBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199436-86-7 |
Source


|
| Record name | Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

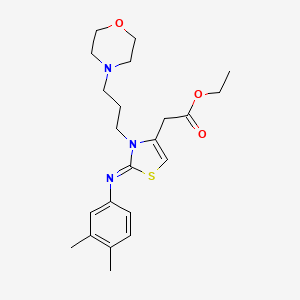
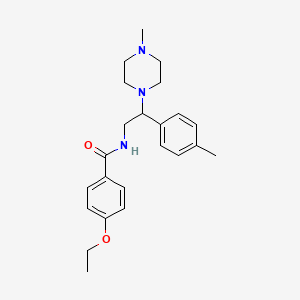
![Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2616892.png)
![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2616897.png)
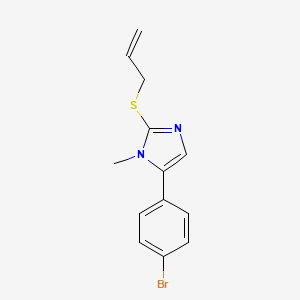

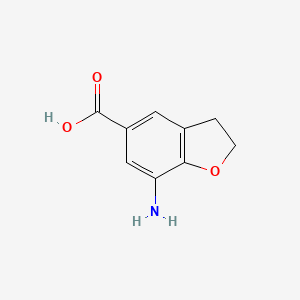
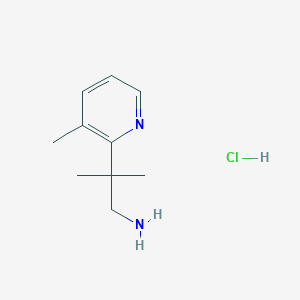
![Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2616905.png)

![8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2616909.png)